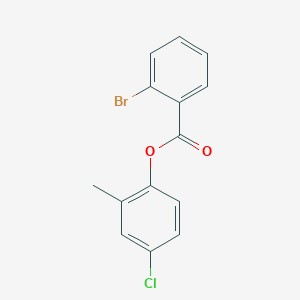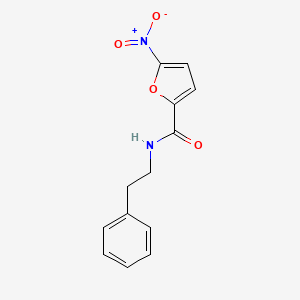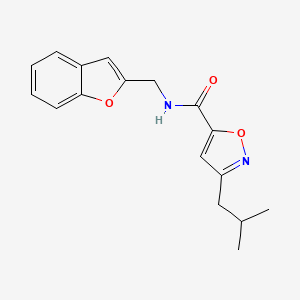![molecular formula C21H22N2O4 B5577610 4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)
4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine is a complex organic compound. The detailed information on this compound is derived from various scientific studies focusing on its synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of similar compounds involves ring opening followed by ring closure reactions. A study by Halim and Ibrahim (2022) on a related compound demonstrates such a process, where a ring-opening reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with an amino compound affords a novel compound with related structural features (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds can be determined by X-ray diffraction analysis, revealing details about conformation and packing in crystals. For instance, Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of related pyridine derivatives (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactions of similar pyridine derivatives often involve interactions with various reagents, leading to the formation of complex structures. Mekheimer et al. (1997) explored reactions of 4-hydroxy-6-methyl-2-pyridone with various reagents, yielding diverse pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Physical Properties Analysis
The physical properties, such as crystal structure and bonding, of similar compounds can be elucidated through X-ray crystallography and other techniques. For example, Moustafa and Girgis (2007) analyzed the crystal structure of a related pyridine derivative, providing insights into its physical properties (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Chemical properties like reactivity and bonding can be studied using spectroscopic methods and chemical analysis. A study by Bali et al. (2006) on multidentate hybrid organotellurium ligands related to pyridine derivatives offers insights into such properties (Bali, Singh, Drake, & Light, 2006).
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Halim and Ibrahim (2022) detailed the synthesis and spectral analysis of a novel compound involving methoxy and benzofuran groups, emphasizing the use of Density Functional Theory (DFT) for quantum studies and the investigation of non-linear optical (NLO) and thermodynamic properties. The study highlighted the high stability and reactivity of the compound, demonstrating its potential for various applications in materials science (Halim & Ibrahim, 2022).
Structural and Optical Properties
Cetina et al. (2010) synthesized pyridine derivatives to study their structural and optical properties, including fluorescence in various solvents. This research provides insights into the effects of substituents on the emission spectra, contributing to the understanding of how such compounds can be used in optical applications (Cetina, Tranfić, Sviben, & Jukić, 2010).
Pharmacological Potential
Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from benzodifuranyl and khellinone, focusing on their anti-inflammatory and analgesic potential. This study suggests that certain structural modifications can enhance the pharmacological properties of these compounds, highlighting their relevance in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular and Crystal Structures
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of compounds featuring pyridine and piperidine, analyzing the influence of hydrogen bonds on molecular packing. Their work underscores the complexity of intermolecular interactions and their importance in crystal engineering (Kuleshova & Khrustalev, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18-4-3-17(25-2)13-19(18)27-20(14)21(24)23-11-7-16(8-12-23)26-15-5-9-22-10-6-15/h3-6,9-10,13,16H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKOOJXFQBIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)